PF-04701475

AMPA Receptor Positive Allosteric Modulator Cellular Potency

PF-04701475 (CAS 1488407-52-8) is a dihydroisoxazole (DHI)-class positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an EC50 of 123 nM. Originating from a high-throughput screen and optimized via structure-based drug design using human GluA2 X-ray crystallography, PF-04701475 was specifically developed by Pfizer as a prototype compound to explore AMPAR-mediated pharmacology in vivo.

Molecular Formula C17H24FN3O3S
Molecular Weight 369.4554
CAS No. 1488407-52-8
Cat. No. B609935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04701475
CAS1488407-52-8
SynonymsPF-04701475
Molecular FormulaC17H24FN3O3S
Molecular Weight369.4554
Structural Identifiers
SMILESCC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C
InChIInChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1
InChIKeyGEDXXRQLHWIBAD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-04701475 (CAS 1488407-52-8): An AMPA Receptor Potentiator Prototype for In Vivo Neuroscience Research Procurement


PF-04701475 (CAS 1488407-52-8) is a dihydroisoxazole (DHI)-class positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an EC50 of 123 nM [1]. Originating from a high-throughput screen and optimized via structure-based drug design using human GluA2 X-ray crystallography, PF-04701475 was specifically developed by Pfizer as a prototype compound to explore AMPAR-mediated pharmacology in vivo [2]. It is supplied as a high-purity (≥98% HPLC) white to beige powder with a DMSO solubility of 5 mg/mL .

Why Generic AMPA Potentiators Cannot Replace PF-04701475 in Research Applications


AMPA receptor positive allosteric modulators are a structurally and pharmacologically diverse class, broadly divided into low-impact and high-impact potentiators with divergent allosteric site specificities, subunit selectivity, and pharmacokinetic profiles [1]. PF-04701475 is a high-impact potentiator from the DHI series, specifically characterized for its in vivo activity profile and distinct structural liabilities, including a potentially bioactivatable aniline moiety absent in later-generation analogs like 16a [2]. These critical differences in functional impact, metabolic fate, and target engagement mean that substituting PF-04701475 with another AMPAR potentiator (e.g., PF-04725379, a binding ligand tool, or PF-04958242, a clinical candidate with optimized ADME) without quantitative justification would compromise experimental reproducibility and interpretability.

Quantitative Evidence for PF-04701475 Selection: A Procurement-Focused Comparative Data Guide


In Vivo Functional Potency: PF-04701475 vs. Binding Tool PF-04725379

PF-04701475 exhibits an EC50 of 123 nM in a functional AMPA receptor potentiation assay [1]. In contrast, the structurally related DHI-series compound PF-04725379 (11) was developed not for in vivo dosing but as a tritiated ligand to characterize binding affinities of other potentiators in rat brain homogenate [2]. While PF-04725379's functional EC50 is not reported as a primary endpoint, its designated role as a binding probe highlights a critical differentiation: PF-04701475 is the DHI-series prototype validated for functional in vivo pharmacology studies.

AMPA Receptor Positive Allosteric Modulator Cellular Potency

Structural Differentiation: Bioactivatable Aniline Moiety vs. Optimized Analogs

PF-04701475 (8a) contains a potentially bioactivatable aniline moiety, a structural feature explicitly removed during lead optimization to create compound 16a [1]. The publication notes that 16a is a 'functionally potent compound lacking the potentially bioactivatable aniline within 8a, but retaining desirable in vitro ADME properties' [1]. This establishes PF-04701475 as a structurally distinct prototype that enables researchers to study the pharmacological consequences of aniline-related bioactivation, a liability avoided in follow-on compounds.

AMPA Receptor Structural Alert Drug Metabolism

Purity and Solubility Specifications: PF-04701475 vs. Other Pfizer AMPAR Ligands

PF-04701475 is commercially available with a purity of ≥98% (HPLC) and a DMSO solubility of 5 mg/mL . By comparison, PF-04827736 (a Pfizer compound with different pharmacology) shows a DMSO solubility of 2 mg/mL, and PF-04447943 (a PDE9A inhibitor) achieves 20 mg/mL . While these are not direct AMPAR comparators, the data illustrates that PF-04701475's empirical solubility is well-defined and intermediate, ensuring reproducible in vitro assay conditions at standard concentrations.

Chemical Purity Solubility Quality Control

Class-Level Potency Benchmarking: PF-04701475 Among High-Impact AMPAR PAMs

PF-04701475 (EC50 123 nM) is classified alongside other high-impact AMPAR potentiators, including pesampator (PF-04958242, BIIB-104), GVS-111, and TAK-653 [1]. While precise EC50 values for all compounds in a single assay are not available, this class designation indicates that PF-04701475 belongs to the high-impact category capable of producing robust increases in AMPAR activation, distinct from low-impact potentiators like CX516 [1]. Its potency and impact profile make it suitable for studies requiring significant modulation of glutamatergic neurotransmission.

AMPA Receptor Potentiator Potency Comparison

Pharmacological Selectivity Context: PF-04701475 as an AMPAR-Specific Tool vs. Multi-Target Inhibitors

PF-04701475 is reported as a 'potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric potentiator' by multiple authoritative vendor sources [1]. This contrasts with its erroneous annotation in some databases as an S6K1 or CK1ε inhibitor , highlighting the critical importance of verified compound identity. Its selective AMPAR PAM activity distinguishes it from multi-target kinase inhibitors that may confound interpretation in neuroscience studies requiring pathway-specific modulation.

AMPA Receptor Selectivity Target Specificity

Optimal Research and Industrial Application Scenarios for PF-04701475 Based on Quantitative Differentiation Evidence


In Vivo AMPAR Pharmacology Studies Requiring Prototype Compound Validation

Given its specific characterization as a prototype for in vivo AMPAR pharmacology [1], PF-04701475 is the preferred compound for studies aiming to establish core pharmacodynamic relationships or to replicate foundational in vivo findings from the DHI series. Its use is critical when a reference compound with documented central exposure and functional activity is required.

Investigations of Bioactivation-Dependent Toxicity or Metabolism

PF-04701475 contains a potentially bioactivatable aniline moiety, a structural alert removed in optimized analogs like 16a and PF-04958242 [1]. This makes PF-04701475 uniquely suited for experiments designed to study the metabolic liabilities of this chemotype or to compare the safety profiles of first-generation prototypes versus later structurally de-risked compounds.

In Vitro Functional Assays with Defined Solution Concentration Requirements

With a confirmed DMSO solubility of 5 mg/mL and ≥98% purity [1], PF-04701475 ensures consistent dosing in cell-based assays. This specification makes it a reliable control compound for laboratories establishing AMPA receptor potentiation assays, where compound precipitation could confound EC50 determinations.

Selective Pathway Modulation in Neuroscience Target Engagement Studies

PF-04701475's reported selectivity for the AMPA receptor [1] makes it an appropriate tool for target engagement studies requiring specific glutamatergic modulation, avoiding off-target kinase inhibition that could complicate phenotypic readouts in neuronal cultures or brain slice preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04701475

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.